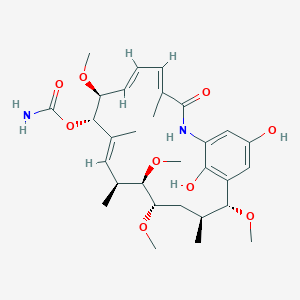
Dihydroherbimycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroherbimycin A is a compound derived from the bacterium Streptomyces sp. It is known for its potent antioxidant properties, which have been demonstrated in various assays. This compound is a reduced form of herbimycin A and has shown significant potential in therapeutic applications due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroherbimycin A is typically produced through the cultivation of Streptomyces sp. The bacterium is grown in a suitable medium, and the compound is extracted from the culture filtrate. The identification and purification of this compound involve several spectroscopic techniques, including infrared, ultraviolet, mass spectrum, and nuclear magnetic resonance assays .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification processes. The optimization of these processes is crucial for achieving high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroherbimycin A undergoes various chemical reactions, including oxidation and reduction. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, which neutralizes free radicals .
Common Reagents and Conditions: The compound is often tested in radical-scavenging assays using reagents like 1,1-diphenyl-picrylhydrazyl (DPPH). The conditions for these reactions typically involve specific concentrations of the compound and controlled environments to measure its efficacy .
Major Products Formed: The primary product formed from the reactions involving this compound is the neutralized free radical, which results from the compound’s hydrogen-donating ability. This reaction underscores its potential as a therapeutic antioxidant .
Applications De Recherche Scientifique
Dihydroherbimycin A has been extensively studied for its antioxidant properties. It has shown promise in the following areas:
Mécanisme D'action
Dihydroherbimycin A exerts its effects primarily through its antioxidant activity. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This mechanism involves the transfer of hydrogen atoms to reactive oxygen species, effectively scavenging these harmful molecules and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Herbimycin A: The parent compound from which dihydroherbimycin A is derived.
α-Tocopherol: A well-known antioxidant commonly used as a reference compound in assays.
Other Microbial Antioxidants: Compounds like carazostatin, thiazostatin, and benzastatin, which are also produced by microorganisms and exhibit antioxidant properties.
Uniqueness: this compound stands out due to its high radical-scavenging activity and potential therapeutic applications. Its ability to inhibit lipid peroxidation and neutralize free radicals more effectively than some other antioxidants highlights its uniqueness and potential as a new therapeutic agent .
Propriétés
Formule moléculaire |
C30H44N2O9 |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
Clé InChI |
QANBQEQVJJKJTJ-GDYSMBPZSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)
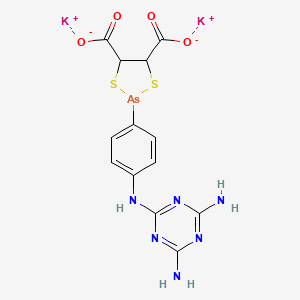
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
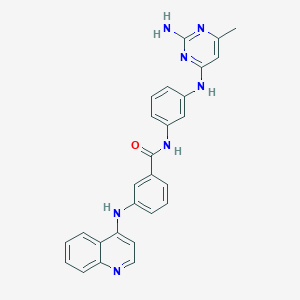
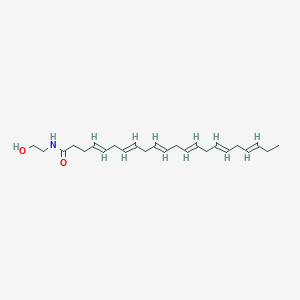
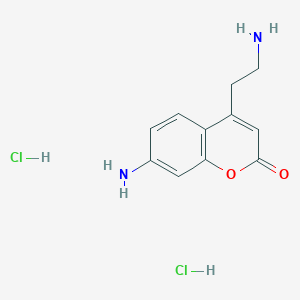
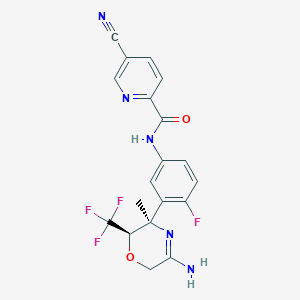
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)
![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
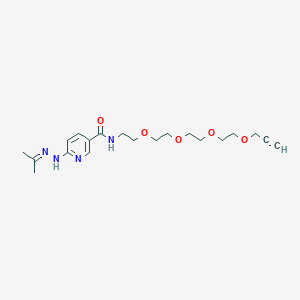
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
